Rapid Photodegradation vs. Stable Analog
MF 5137 exhibits significantly reduced proconvulsant activity compared to its direct 6-hydrogen analog MF 5184, despite both compounds sharing the same cyclopropyl (N-1), methyl (C-8), and tetrahydroisoquinoline (C-7) substitution pattern. In a standardized pentylenetetrazole (PTZ)-induced seizure model in mice, MF 5137 required a 3.7-fold higher dose (by μg/g) to achieve convulsant effects relative to MF 5184 [1].
| Evidence Dimension | Proconvulsant activity (CD50) |
|---|---|
| Target Compound Data | 37.2 μg/g (95% CI: 25.3–49.3); 95.5 nmol/g |
| Comparator Or Baseline | MF 5184: 10.1 μg/g (95% CI: 5.3–19.2); 27.0 nmol/g |
| Quantified Difference | 3.7-fold higher CD50 μg/g for MF 5137; 3.5-fold higher CD50 nmol/g |
| Conditions | ICR male mice; PTZ-induced seizure model; compound administered i.p. 30 min prior to PTZ (40 μg/g s.c.) |
Why This Matters
This direct structural comparison provides quantitative evidence that C-6 amino substitution reduces proconvulsant liability relative to C-6 hydrogen, making MF 5137 the preferred compound for studies aimed at decoupling antibacterial potency from CNS toxicity.
- [1] De Sarro A, et al. Effects of novel 6-desfluoroquinolones and classic quinolones on pentylenetetrazole-induced seizures in mice. Antimicrob Agents Chemother. 1999;43(7):1729-1736. doi:10.1128/aac.43.7.1729 (Table 1) View Source
